

dealing with the "vancomycin MIC creep" phenomenon in MRSA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vancomycin

Cat. No.: B15563187

[Get Quote](#)

Technical Support Center: Vancomycin MIC Creep in MRSA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methicillin-Resistant Staphylococcus aureus (MRSA) and the phenomenon of "vancomycin MIC creep."

Frequently Asked Questions (FAQs)

Q1: What is "vancomycin MIC creep" in MRSA?

A1: **Vancomycin** MIC creep refers to the gradual, upward trend in the minimum inhibitory concentration (MIC) of **vancomycin** against *S. aureus* isolates over time, even while these values remain within the susceptible range ($\leq 2 \mu\text{g/mL}$).^[1] This phenomenon is a significant concern as it can lead to slower clinical responses, higher rates of treatment failure, and increased morbidity and mortality in patients with serious MRSA infections.^{[1][2]}

Q2: What is the clinical significance of **vancomycin** MIC creep?

A2: Although isolates may still be classified as "susceptible" to **vancomycin**, infections caused by MRSA with higher **vancomycin** MICs (e.g., $1.5 \mu\text{g/mL}$ or $2 \mu\text{g/mL}$) are associated with poorer patient outcomes.^[3] Studies have shown a correlation between elevated **vancomycin**

MICs and an increased likelihood of treatment failure and mortality in patients with MRSA bacteremia. This has prompted recommendations to consider alternative therapies when encountering MRSA isolates with **vancomycin** MICs at the higher end of the susceptible range.

Q3: What are the underlying molecular mechanisms of **vancomycin** MIC creep?

A3: **Vancomycin** MIC creep is a multifactorial process primarily associated with changes in the bacterial cell wall. Key mechanisms include:

- **Cell Wall Thickening:** A hallmark of reduced **vancomycin** susceptibility is an increase in the thickness of the staphylococcal cell wall. This thickened wall is thought to "trap" **vancomycin** molecules, preventing them from reaching their target site of action at the cell membrane.
- **Mutations in Two-Component Regulatory Systems:** Several two-component signaling systems in *S. aureus* play a crucial role in regulating cell wall synthesis and have been implicated in **vancomycin** MIC creep. Notable systems include:
 - **VraSR:** This system is a key regulator of the cell wall stress response. Mutations in the *vraS* or *vraR* genes can lead to the upregulation of genes involved in peptidoglycan synthesis, contributing to a thicker cell wall and increased **vancomycin** MICs.[4]
 - **GraSR:** This system is also involved in the cell envelope stress response. Mutations in *graR* have been shown to contribute to the VISA (**vancomycin**-intermediate *S. aureus*) phenotype.[4]
 - **WalKR (YycGF):** This is an essential two-component system that regulates cell wall metabolism. Mutations in this pathway can also contribute to reduced **vancomycin** susceptibility.
 - **AirSR:** This system is also associated with **vancomycin** resistance, with mutations leading to decreased expression of genes involved in cell wall synthesis.[3]

Q4: How is **vancomycin** MIC creep detected?

A4: **Vancomycin** MIC creep is detected by monitoring the **vancomycin** MIC values of MRSA isolates over time within an institution or geographic region. The most common methods for

determining **vancomycin** MICs are:

- Broth Microdilution (BMD): This is considered the gold-standard method for determining MICs.[\[5\]](#)
- Etest: This is a gradient diffusion method that is often used for its convenience. Etest results for **vancomycin** tend to be 0.5 to 1.5 log₂ dilutions higher than those obtained by BMD.[\[2\]](#)[\[6\]](#)
- Automated Systems: Commercial automated systems are widely used in clinical laboratories for susceptibility testing.

Regular monitoring of MIC distributions, including the MIC₅₀, MIC₉₀, and geometric mean MIC, can help identify trends indicative of MIC creep.

Experimental Protocols

Broth Microdilution (BMD) for Vancomycin MIC Determination (CLSI Guidelines)

This protocol is a summarized version based on Clinical and Laboratory Standards Institute (CLSI) guidelines. Users should always refer to the latest CLSI documents for detailed procedures.

Materials:

- Mueller-Hinton broth (MHB), cation-adjusted
- **Vancomycin** powder
- 96-well microtiter plates
- Sterile saline or broth
- 0.5 McFarland turbidity standard
- *S. aureus* isolate to be tested
- Quality control strain (e.g., *S. aureus* ATCC 29213)

- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Plate reader or light box

Procedure:

- Prepare **Vancomycin** Stock Solution: Prepare a stock solution of **vancomycin** at a known concentration.
- Prepare **Vancomycin** Dilutions: Perform serial twofold dilutions of **vancomycin** in MHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 $\mu\text{g/mL}$).
- Prepare Inoculum: From a pure, overnight culture of the MRSA isolate on a non-selective agar plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately $1\text{-}2 \times 10^8$ CFU/mL.
- Dilute Inoculum: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the **vancomycin** dilutions. Also, include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubate: Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Read Results: The MIC is the lowest concentration of **vancomycin** that completely inhibits visible growth of the organism. This can be determined visually using a light box or with a plate reader.

Etest for Vancomycin MIC Determination

Materials:

- Mueller-Hinton agar (MHA) plates
- **Vancomycin** Etest strips

- Sterile saline or broth
- 0.5 McFarland turbidity standard
- *S. aureus* isolate to be tested
- Sterile cotton swabs
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Forceps

Procedure:

- **Prepare Inoculum:** Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the BMD method.
- **Inoculate Agar Plate:** Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
- **Allow to Dry:** Let the plate sit at room temperature for 10-15 minutes to allow the surface to dry.
- **Apply Etest Strip:** Using sterile forceps, apply the **vancomycin** Etest strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire strip is in contact with the agar surface.
- **Incubate:** Invert the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 24 hours.
- **Read Results:** After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the next highest value.

Troubleshooting Guides

Broth Microdilution (BMD)

Problem	Possible Cause(s)	Recommended Solution(s)
No growth in control well	Inoculum viability issue; Improper incubation conditions	Use a fresh culture for inoculum preparation; Verify incubator temperature and atmosphere.
Contamination	Non-sterile technique; Contaminated reagents	Use aseptic technique throughout the procedure; Check sterility of broth and other reagents.
"Skipped" wells (growth in higher concentration wells but not in lower ones)	Inoculum not well-mixed; Pipetting error	Ensure the inoculum is homogenous before dispensing; Check pipette calibration and technique.
MIC for QC strain is out of range	Procedural error; Incorrect vancomycin concentration; QC strain has mutated	Review all steps of the protocol for accuracy; Prepare a fresh vancomycin stock solution; Use a fresh, verified QC strain.

Etest

Problem	Possible Cause(s)	Recommended Solution(s)
Uneven or non-confluent growth	Improper inoculation technique	Ensure the entire agar surface is swabbed evenly in three directions.
Indistinct inhibition ellipse	Inoculum too light or too heavy; Mixed culture	Re-standardize the inoculum to 0.5 McFarland; Ensure the culture is pure before testing.
MIC value is off the scale	Organism is highly resistant or highly susceptible	If the ellipse is below the lowest concentration, the MIC is \leq the lowest value on the strip. If there is no ellipse, the MIC is $>$ the highest value. Consider using a different antibiotic for highly resistant strains.
Air bubbles under the strip	Improper application of the Etest strip	Apply the strip carefully to avoid trapping air. If small bubbles are present, they may not affect the result. If large bubbles are present, the test may need to be repeated.

Data Presentation

Table 1: Comparison of **Vancomycin** MICs for MRSA Determined by Broth Microdilution (BMD) and Etest

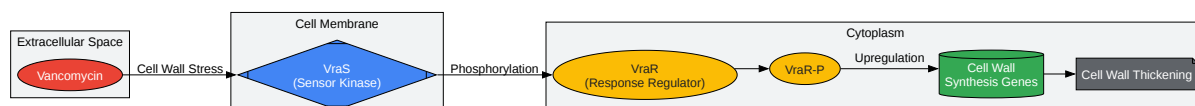
Study	Number of Isolates	Modal MIC by BMD (µg/mL)	Modal MIC by Etest (µg/mL)	Key Finding
Swenson et al.	101	1	2	Etest MICs were consistently one twofold dilution higher than BMD. [7]
Sader et al.	1800	0.75	1.5 and 2	Etest provided consistently higher MIC results than the reference BMD method. [2] [6]
Fernando et al.	30	≤1	1.5	E-test MIC values were 1 to 2 dilutions higher than those of BMD. [8] [9]

Table 2: Alternative Antibiotics for MRSA with Elevated **Vancomycin** MICs

Antibiotic	Class	General Efficacy	Considerations
Daptomycin	Cyclic lipopeptide	Effective for bacteremia and endocarditis.[3]	Not for use in pneumonia due to inactivation by pulmonary surfactant.
Linezolid	Oxazolidinone	Good for pneumonia and skin/soft tissue infections.	Bacteriostatic against <i>S. aureus</i> .
Ceftaroline	Cephalosporin	Effective against MRSA, including some strains with reduced vancomycin susceptibility.	
Telavancin	Lipoglycopeptide	Alternative for complicated skin and soft tissue infections and hospital-acquired pneumonia.	Potential for nephrotoxicity.
Dalbavancin	Lipoglycopeptide	Long-acting agent for acute bacterial skin and skin structure infections.	
Oritavancin	Lipoglycopeptide	Single-dose regimen for acute bacterial skin and skin structure infections.	
Tigecycline	Glycylcycline	Broad-spectrum activity, but generally considered bacteriostatic against <i>S. aureus</i> .	Increased mortality has been observed in some studies for serious infections.
Quinupristin/Dalfopristin	Streptogramin	Effective for vancomycin-resistant	Can cause arthralgias and myalgias.

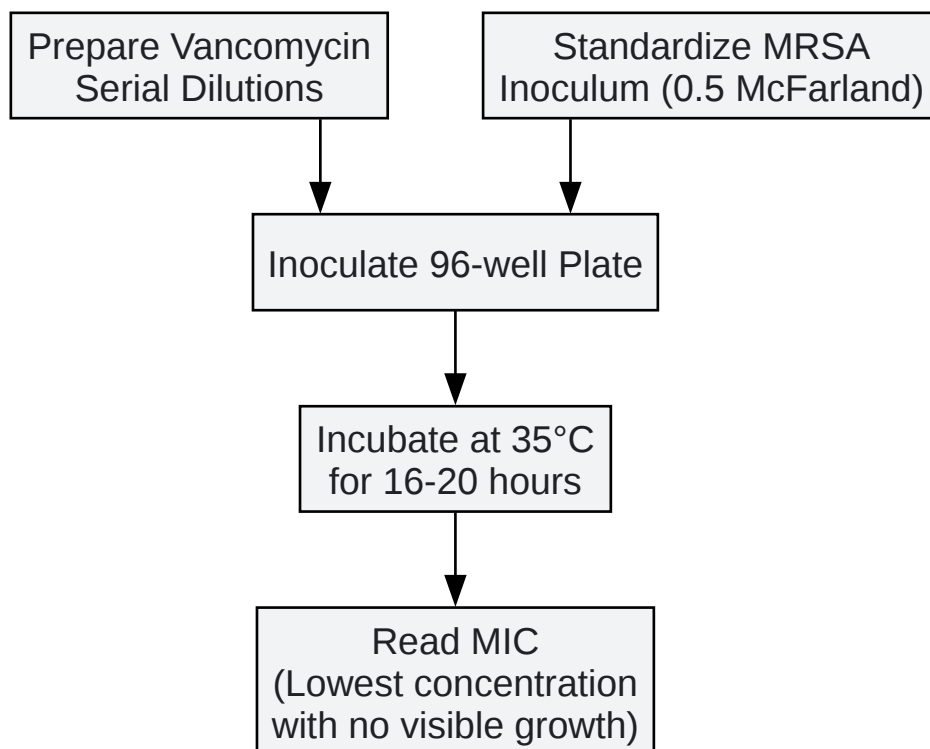
Enterococcus faecium
and some MRSA
infections.

Mandatory Visualizations



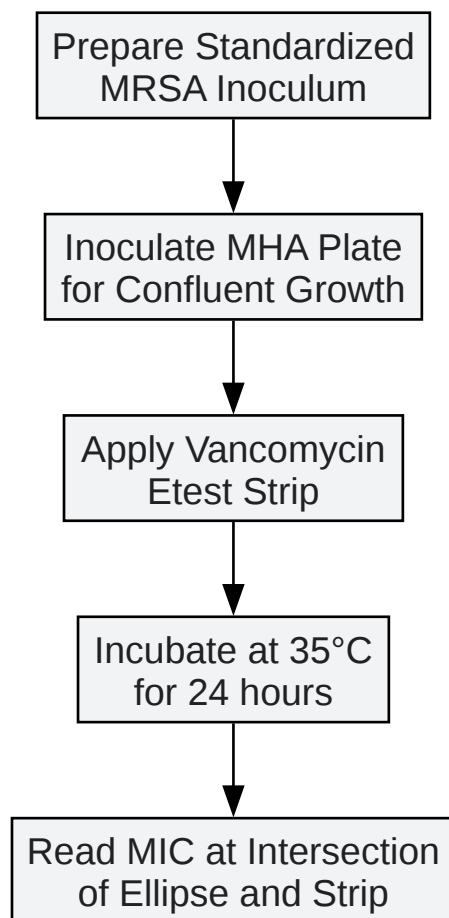
[Click to download full resolution via product page](#)

Caption: VraSR two-component signaling pathway in response to **vancomycin**.



[Click to download full resolution via product page](#)

Caption: Broth Microdilution (BMD) experimental workflow.



[Click to download full resolution via product page](#)

Caption: Etest experimental workflow for **vancomycin** MIC determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bsac.org.uk [bsac.org.uk]
- 2. Nine-Hospital Study Comparing Broth Microdilution and Etest Method Results for Vancomycin and Daptomycin against Methicillin-Resistant Staphylococcus aureus - PMC

[pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant *Staphylococcus aureus* infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of *vraSR* and *graSR* Point Mutations to Vancomycin Resistance in Vancomycin-Intermediate *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nine-hospital study comparing broth microdilution and Etest method results for vancomycin and daptomycin against methicillin-resistant *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vancomycin MICs for Methicillin-Resistant *Staphylococcus aureus* Isolates Differ Based upon the Susceptibility Test Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [dealing with the "vancomycin MIC creep" phenomenon in MRSA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563187#dealing-with-the-vancomycin-mic-creep-phenomenon-in-mrsa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com